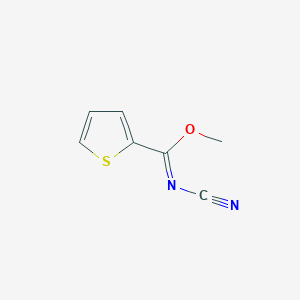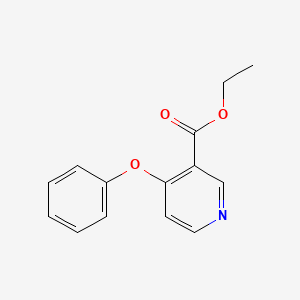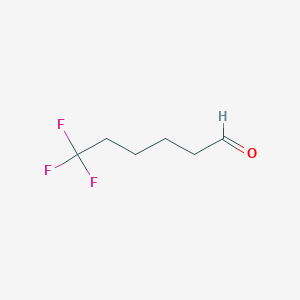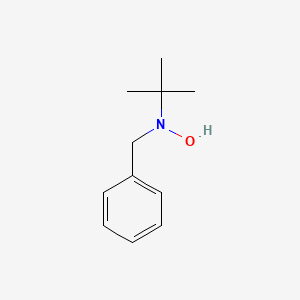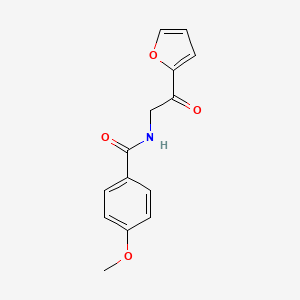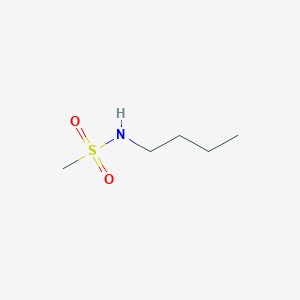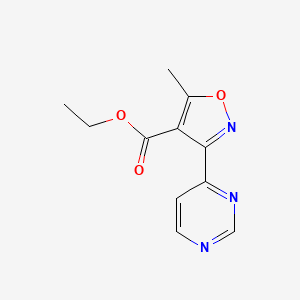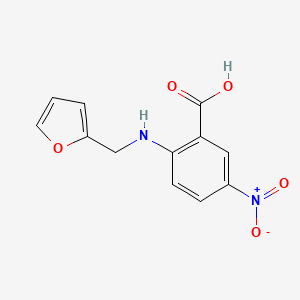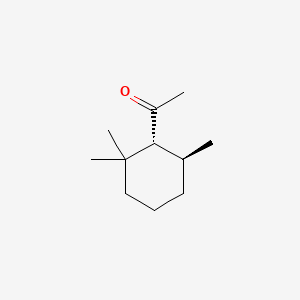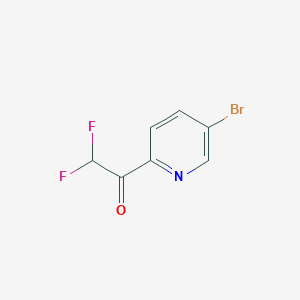![molecular formula C13H16F3NO2 B8662245 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B8662245.png)
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol is an organic compound that features a piperidine ring substituted with a trifluoromethoxy-benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Formation of the Trifluoromethoxy-benzyl Intermediate: The trifluoromethoxy-benzyl group can be introduced using a trifluoromethoxylation reagent.
Coupling with Piperidine: The trifluoromethoxy-benzyl intermediate is then coupled with piperidine under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The trifluoromethoxy-benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative without the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Mécanisme D'action
The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor used in the synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol.
4-(Trifluoromethyl)benzyl alcohol: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H16F3NO2 |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
Clé InChI |
YBWKLNVBFPZYGD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


